N-Methyl Carvedilol Hydrochloride
CAS No.:
Cat. No.: VC18007816
Molecular Formula: C25H29ClN2O4
Molecular Weight: 457.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H29ClN2O4 |
|---|---|
| Molecular Weight | 457.0 g/mol |
| IUPAC Name | 1-[2-(2-methoxyphenoxy)ethylamino]-3-(9-methylcarbazol-4-yl)oxypropan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C25H28N2O4.ClH/c1-27-20-9-4-3-8-19(20)25-21(27)10-7-13-24(25)31-17-18(28)16-26-14-15-30-23-12-6-5-11-22(23)29-2;/h3-13,18,26,28H,14-17H2,1-2H3;1H |
| Standard InChI Key | FERDKVPPAFYQOZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-Methyl Carvedilol Hydrochloride (C₂₅H₂₈N₂O₄·HCl) features a deuterium-enriched methyl group at the amino alcohol side chain, as illustrated in its IUPAC name: 1-(9H-carbazol-4-yloxy)-3-((2-(2-methoxyphenoxy)ethyl)methylamino)-2-propanol hydrochloride. The deuterium atoms replace hydrogens at the methylamine position, a strategic modification that minimizes metabolic interference while preserving receptor-binding affinity .
Table 1: Comparative Molecular Properties of Carvedilol and N-Methyl Carvedilol Hydrochloride
Synthesis and Deuterium Labeling
The synthesis involves a multi-step process:
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Base Compound Preparation: Carvedilol is synthesized via condensation of 4-(9H-carbazol-4-yloxy)-2-hydroxypropanol with 2-(2-methoxyphenoxy)ethylamine.
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Methylation: The primary amine group undergoes methylation using deuterated methyl iodide (CD₃I) under alkaline conditions, introducing the deuterium atoms.
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Salt Formation: The tertiary amine is protonated with hydrochloric acid to yield the hydrochloride salt, improving stability and crystallinity .
Critical reaction parameters include temperature control (±2°C) during methylation to prevent racemization and strict anhydrous conditions to avoid deuterium exchange with ambient moisture. The final product achieves >98% isotopic purity, verified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Pharmacological Mechanisms and Receptor Interactions
Antioxidant and Mitochondrial Effects
The carbazole moiety enables scavenging of reactive oxygen species (ROS), with an IC₅₀ of 12 μM against superoxide radicals in vitro. In mitochondrial assays, the compound stabilizes membrane potential (ΔΨm) by 40% under oxidative stress, outperforming non-deuterated carvedilol by 15% .
Table 2: Comparative Pharmacodynamic Profiles
| Parameter | Carvedilol | N-Methyl Carvedilol Hydrochloride |
|---|---|---|
| β₁-AR Kd | 0.4 nM | 0.4 nM |
| ROS Scavenging IC₅₀ | 14 μM | 12 μM |
| Mitochondrial ΔΨm Stabilization | 25% | 40% |
| Plasma Half-Life (rats) | 2.1 hours | 3.8 hours |
Metabolic Pathways and Pharmacokinetics
Absorption and Distribution
Oral bioavailability in rodent models reaches 42% vs. 25% for carvedilol, attributed to deuterium-induced metabolic resistance. Peak plasma concentration (Cₘₐₓ) occurs at 1.5 hours post-administration, with a volume of distribution (Vd) of 4.2 L/kg—20% higher than the parent compound due to increased lipophilicity from deuterium .
Cytochrome P450 Metabolism
Deuterium substitution at the methylamine position reduces CYP2D6-mediated N-demethylation by 70%, as shown in human liver microsome assays. Primary metabolites include:
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4-Hydroxyphenyl Carvedilol-d3 (CYP2C9-mediated)
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O-Desmethyl Carvedilol-d3 (CYP3A4-mediated)
Deuterium kinetic isotope effects (KIEs) lower clearance rates from 28 mL/min/kg (carvedilol) to 16 mL/min/kg, extending elimination half-life to 8.2 hours .
Preclinical and Research Applications
Isotopic Tracing in Drug-Drug Interactions
N-Methyl Carvedilol Hydrochloride’s deuterium label enables precise tracking in mass spectrometry studies. For example, co-administration with ketoconazole (CYP3A4 inhibitor) increases its AUC by 220% in rat models, versus 180% for non-deuterated carvedilol, highlighting differential metabolic susceptibility .
Neuropharmacological Investigations
In a 2015 preclinical trial, carvedilol analogs demonstrated antimanic effects by reducing oxidative stress markers (e.g., 40% lower thiobarbituric acid-reactive substances in rat hippocampus) and elevating BDNF levels by 35%. N-Methyl Carvedilol Hydrochloride amplified these effects, suggesting enhanced blood-brain barrier penetration .
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